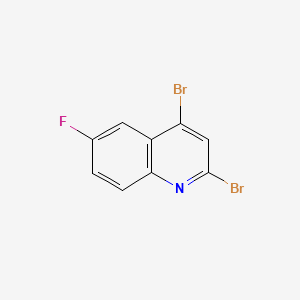

2,4-Dibromo-6-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4Br2FN |

|---|---|

Molecular Weight |

304.94 g/mol |

IUPAC Name |

2,4-dibromo-6-fluoroquinoline |

InChI |

InChI=1S/C9H4Br2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H |

InChI Key |

GSTMAZUGXMJLCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dibromo 6 Fluoroquinoline and Analogues

De Novo Synthesis Approaches

De novo, or "from the beginning," syntheses build the quinoline (B57606) ring system from simpler, non-quinoline starting materials. These methods are highly adaptable for creating specifically substituted quinolines by carefully selecting the initial building blocks.

Vilsmeier-Haack Formylation Strategies for Quinoline Precursors

The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic and heterocyclic compounds using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comdut.ac.za This reaction can also be employed to construct the quinoline ring itself from N-arylacetamides. researchgate.net

A key strategy for synthesizing precursors to 2,4-dihalo-6-fluoroquinolines involves the Vilsmeier-Haack cyclization of an appropriately substituted acetanilide (B955). For instance, starting with N-(4-fluorophenyl)acetamide (4-fluoroacetanilide), treatment with the Vilsmeier reagent (POCl₃/DMF) leads to the formation of 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959). nih.gov This reaction proceeds through formylation and subsequent cyclization, with the hydroxyl groups of the initial quinolone intermediate being replaced by chlorine atoms from the POCl₃.

This 2-chloro-6-fluoroquinoline-3-carbaldehyde is a versatile intermediate. nih.gov While this provides a chloro-substituent at the 2-position, further halogenation would be required to obtain the 2,4-dibromo analogue. The formyl group at the 3-position can also be subjected to various transformations to create a diverse library of quinoline derivatives. rsc.org Microwave-assisted Vilsmeier-Haack reactions have also been reported, often leading to reduced reaction times and improved yields. dut.ac.zajmpas.com

Table of Vilsmeier-Haack Reaction for Quinoline Precursor Synthesis

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| N-(4-fluorophenyl)acetamide | POCl₃, DMF | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | nih.gov |

| N-(3-chloro-4-fluorophenyl)acetamide | POCl₃, DMF (Microwave) | 2,7-Dichloro-6-fluoroquinoline-3-carbaldehyde | jmpas.com |

Use of Halogenated Anilines and Malonic Acid Derivatives as Building Blocks

A highly effective and direct route to the core structure of 2,4-dihalo-6-fluoroquinolines involves the condensation of a halogenated aniline (B41778) with a malonic acid derivative. The Gould-Jacobs reaction is a classic example, where an aniline reacts with an alkoxymethylenemalonic ester. prepchem.com

Specifically, the synthesis of 6-fluoro-2,4-dihydroxyquinoline (B593268) can be achieved by reacting 4-fluoroaniline (B128567) with diethyl malonate. researchgate.net In a related procedure, 4-fluoroaniline is condensed with diethyl ethoxymethylenemalonate, and the resulting intermediate is cyclized at high temperature in a solvent like diphenyl ether to produce ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. prepchem.comniscpr.res.inprepchem.com

This resulting 6-fluoro-4-hydroxyquinolin-2(1H)-one (which exists in tautomeric equilibrium with 6-fluoro-2,4-dihydroxyquinoline) is a crucial intermediate. researchgate.netnih.gov The hydroxyl groups at positions 2 and 4 can be readily converted to halogens. For example, treatment with phosphorus oxychloride (POCl₃) yields 2,4-dichloro-6-fluoroquinoline. researchgate.net To obtain the target compound, 2,4-Dibromo-6-fluoroquinoline , a similar reaction using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide and phosphorus pentabromide would be employed. This halogenation step converts the dihydroxyquinoline into the corresponding dibromo derivative, providing a direct and efficient pathway to the target molecule.

This general approach has been utilized for the synthesis of various fluoroquinolones. For example, 3-chloro-4-fluoroaniline (B193440) can be condensed with diethyl ethoxymethylenemalonate and cyclized to form ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, which is a precursor to many antibacterial agents. jptcp.comniscpr.res.inrsc.org Similarly, reacting p-anisidine (B42471) with 2-fluoromalonic acid in the presence of POCl₃ has been used to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.net

Post-Synthetic Halogenation and Functional Group Interconversion

Post-synthetic modification of a pre-formed fluorinated quinoline is a key strategy for the introduction of bromine atoms. This involves electrophilic bromination and, in a broader context of analogue synthesis, nucleophilic fluorination of bromine-containing precursors.

The introduction of bromine onto a 6-fluoroquinoline (B108479) core is typically achieved through electrophilic bromination. The electron-donating or withdrawing nature of the substituents on the quinoline ring directs the position of bromination. For instance, the bromination of 2-methylquinolin-4(1H)-ones is highly dependent on the substituent at the C(3) position. nuph.edu.ua In the synthesis of this compound from a 6-fluoro-4-hydroxyquinolin-2(1H)-one precursor, a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) can be employed. nuph.edu.ua The reaction conditions, including the choice of solvent and the presence of a catalyst, are crucial for achieving the desired 2,4-dibromo substitution pattern.

For example, the bromination of 3-substituted 2-methylquinolin-4(1H)-ones with molecular bromine or NBS in solvents like glacial acetic acid or chloroform (B151607) can lead to bromination at different positions depending on the C(3) substituent. nuph.edu.ua

Table 1: Reagents and Conditions for Electrophilic Bromination of Quinolones

| Starting Material | Brominating Agent | Solvent | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| 2-Methylquinolin-4(1H)-ones | Br₂ or NBS | Glacial Acetic Acid or Chloroform | Benzoyl Peroxide (optional) | Bromo-substituted quinolin-4(1H)-ones | nuph.edu.ua |

This table is illustrative and based on findings for related quinoline compounds.

While the primary focus is on the synthesis of this compound, the synthesis of its analogues can involve nucleophilic fluorination of bromine-containing precursors. This functional group interconversion is a powerful tool in the synthesis of fluorinated heterocycles. ucd.ieresearchgate.net Nucleophilic fluorination reactions typically employ fluoride (B91410) sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. acsgcipr.org The success of such a reaction on a dibromoquinoline to yield a fluoroquinoline would depend on the relative reactivity of the bromine atoms and the specific reaction conditions. The presence of electron-withdrawing groups can activate the quinoline ring towards nucleophilic aromatic substitution.

Ionic liquids have also been explored as effective media and catalysts for nucleophilic fluorination reactions, offering advantages in terms of reaction rates and selectivity. rsc.org

Regioselective Synthesis and Isomer Control

Achieving regioselectivity in the synthesis of this compound is critical to avoid the formation of undesired isomers. The substitution pattern on the starting aniline and the choice of cyclization and halogenation methods are key determinants of the final product's regiochemistry.

For instance, the use of a pre-substituted aniline, such as 4-fluoroaniline, ensures the fluorine atom is correctly positioned at the 6-position of the resulting quinoline ring. The subsequent bromination must then be controlled to selectively target the 2 and 4 positions. The inherent reactivity of the quinoline ring, influenced by the fluorine atom and other substituents, governs the sites of electrophilic attack.

Copper-catalyzed cascade annulation reactions of anilines with alkynes have been reported for the one-pot regioselective synthesis of 2,4-disubstituted quinolines, offering a potential route for controlling isomer formation. rsc.org Similarly, the functionalization of quinolines can be directed by the choice of organometallic reagents and reaction conditions, allowing for selective substitution at specific positions. researchgate.net

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of quinolines and their derivatives to reduce environmental impact. researchgate.netnih.govijpsjournal.comnih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of compounds like this compound, green chemistry strategies could include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for various steps in the quinoline synthesis. researchgate.net

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids can minimize the environmental footprint of the synthesis. researchgate.net

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the general methodologies developed for quinoline and fluoroquinolone synthesis provide a framework for developing more sustainable synthetic routes. researchgate.netnih.govijpsjournal.comnih.gov

Reactivity and Chemical Transformations of 2,4 Dibromo 6 Fluoroquinoline

Reactivity of Bromo Substituents

The two bromine atoms at the C2 and C4 positions of the quinoline (B57606) ring exhibit distinct reactivity profiles. The C2 position is generally more susceptible to oxidative addition by palladium(0) catalysts, a key step in many cross-coupling reactions. This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom. Consequently, selective reaction at the C2 position is often achievable, leaving the C4-bromo group intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to halogenated quinolines.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is a versatile method for the arylation, heteroarylation, and vinylation of quinoline scaffolds. While specific data for 2,4-dibromo-6-fluoroquinoline is limited in the surveyed literature, studies on analogous 2,4-dibromopyridines demonstrate a general trend of regioselective coupling at the C2 position. This selectivity is driven by the higher electrophilicity of the C2 position.

| Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) | Note |

| Pd(PPh₃)₄ / TlOH | Thallium(I) hydroxide | Toluene | 25 | 4-Bromo-2-aryl/alkenyl-pyridines | Good | Based on 2,4-dibromopyridine (B189624) |

| Pd₂(dba)₃ / PCy₃ / K₃PO₄ | Potassium phosphate | Toluene | 25 | 4-Bromo-2-aryl/alkenyl-pyridines | Good | Based on 2,4-dibromopyridine |

This table presents data for the Suzuki-Miyaura coupling of 2,4-dibromopyridine as an illustrative example of the expected reactivity.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Research on the regioselectivity of Sonogashira couplings with 2,4-dibromoquinolines has shown that the reaction preferentially occurs at the C2 position. This selectivity is consistent with the higher reactivity of the C2-Br bond towards palladium catalysis. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

| Catalyst System | Base | Solvent | Temperature | Product | Note |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 2-Alkynyl-4-bromo-6-fluoroquinoline | Expected major product |

This table outlines the general conditions for Sonogashira coupling, with the product being the anticipated major isomer based on studies of related 2,4-dibromoquinolines.

The Stille reaction , which couples an organotin compound with an organic halide, is another powerful C-C bond-forming reaction. Similar to other palladium-catalyzed couplings, the Stille reaction on this compound would be expected to show a preference for substitution at the C2 position.

| Reaction Type | Catalyst | Reactant | Product (Expected) |

| Heck Coupling | Pd(OAc)₂ / PPh₃ | Alkene | 2-Alkenyl-4-bromo-6-fluoroquinoline |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | 2-Aryl/vinyl-4-bromo-6-fluoroquinoline |

This table provides a general outlook on the expected products for Heck and Stille couplings based on the known reactivity patterns of similar substrates.

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. This reaction is known for its high functional group tolerance. For this compound, the Negishi coupling would be anticipated to proceed with high regioselectivity at the C2 position, affording the corresponding 2-substituted-4-bromo-6-fluoroquinoline. The general reactivity of organozinc reagents makes this a valuable method for introducing a wide range of alkyl, aryl, and vinyl groups.

Nucleophilic Substitution Reactions at Bromine Positions

The bromine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the fluorine substituent enhances the electrophilicity of the carbon atoms bearing the bromine atoms, making them more amenable to attack by nucleophiles. Generally, the C4 position in quinolines is more activated towards nucleophilic attack than the C2 position. This is in contrast to the selectivity observed in palladium-catalyzed reactions. Therefore, treatment of this compound with a strong nucleophile would be expected to result in the selective displacement of the C4-bromo substituent.

| Nucleophile | Reagent | Solvent | Product (Expected) |

| Alkoxide | NaOR | ROH | 2-Bromo-4-alkoxy-6-fluoroquinoline |

| Amine | R₂NH | - | 4-(Dialkylamino)-2-bromo-6-fluoroquinoline |

| Thiolate | NaSR | - | 2-Bromo-4-(alkylthio)-6-fluoroquinoline |

This table illustrates the expected outcome of nucleophilic substitution reactions on this compound based on the established reactivity of haloquinolines.

Lithiation/Grignard Formation and Subsequent Trapping Reactions

The presence of two bromine atoms on the quinoline core provides opportunities for selective metal-halogen exchange reactions, leading to the formation of organolithium or Grignard reagents. These intermediates can then be trapped with various electrophiles to introduce new functional groups in a regioselective manner.

Research on 2,4-dibromoquinoline (B189380) has shown that the bromine at the C4 position is more susceptible to metal-halogen exchange than the bromine at the C2 position. This regioselectivity is attributed to the electronic effects of the quinoline nitrogen. Treatment of 2,4-dibromoquinoline with isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) at low temperatures, such as -78°C, results in a bromine-magnesium exchange predominantly at the C4 position. The resulting Grignard reagent can then be reacted with a variety of electrophiles. For instance, quenching with ethyl cyanoformate yields the corresponding 2-bromo-4-quinolinecarboxylic acid ethyl ester. Current time information in Chatham County, US.

This selective functionalization at C4 can be followed by further transformations. For example, after the introduction of a substituent at C4, the remaining bromine at C2 can be targeted. Alternatively, direct deprotonation at C3 can be achieved using a strong, non-nucleophilic base like 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (TMPMgCl·LiCl), enabling a three-step sequential functionalization of the pyridine (B92270) ring. Current time information in Chatham County, US.

While direct experimental data on this compound is not extensively documented in readily available literature, the established reactivity patterns of 2,4-dibromoquinoline provide a strong predictive framework for its behavior. The fluorine atom at the 6-position is expected to exert an electron-withdrawing effect, which could further influence the reactivity of the bromine atoms, but the general principle of preferential C4 metalation is likely to hold.

Table 1: Predicted Trapping Reactions of the C4-Grignard Reagent of this compound

| Electrophile | Predicted Product |

| Formaldehyde (HCHO) | (2-Bromo-6-fluoroquinolin-4-yl)methanol |

| N,N-Dimethylformamide (DMF) | 2-Bromo-6-fluoroquinoline-4-carbaldehyde |

| Carbon dioxide (CO₂) | 2-Bromo-6-fluoroquinoline-4-carboxylic acid |

| Iodine (I₂) | 2-Bromo-4-iodo-6-fluoroquinoline |

| Trimethylsilyl chloride (TMSCl) | 2-Bromo-6-fluoro-4-(trimethylsilyl)quinoline |

Reactivity of the Fluoro Substituent

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The fluorine atom at the C6 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The quinoline ring itself is electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the two bromine atoms. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of fluorine effectively stabilizes this intermediate through its inductive effect, making it a good leaving group in this context, often better than other halogens like chlorine or bromine. researchgate.netscirp.org

A variety of nucleophiles can be employed to displace the fluorine atom. Common nucleophiles include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2,4-dibromo-6-methoxyquinoline. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG coordinates to the lithium cation, directing the deprotonation to the adjacent position. wikipedia.orgrsc.orgorganic-chemistry.org

In the case of this compound, the fluorine atom can act as a weak ortho-directing group. However, its directing ability is generally considered to be modest. More potent directing groups are often required for efficient and selective DoM. For quinolines, directing groups can be present on either the pyridine or the benzene (B151609) ring. For example, a methoxy (B1213986) group or a carbamate (B1207046) group on the benzene ring can effectively direct lithiation to the ortho position. uwindsor.ca

Given the substitution pattern of this compound, a DoM strategy would likely target the C5 or C7 position, which are ortho to the fluorine at C6. However, the presence of the bromine atoms and the inherent reactivity of the quinoline nucleus might lead to competing reactions. For instance, lithiation of chloroquinolines has been shown to occur selectively at specific positions on the pyridine ring depending on the position of the chlorine atom. researchgate.net Therefore, for a successful DoM on the benzene ring of this compound, careful selection of the base and reaction conditions would be crucial to avoid metal-halogen exchange or addition to the pyridine ring. A plausible strategy could involve the introduction of a more powerful directing group at a different position to control the regioselectivity of the metalation.

Reactivity of the Quinoline Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. N-alkylation and N-acylation are common transformations for quinolines and other nitrogen-containing heterocycles.

N-Alkylation can be achieved by treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate. The reaction typically proceeds via an SN2 mechanism, resulting in the formation of a quaternary quinolinium salt. The choice of solvent can be important, with polar aprotic solvents like DMF or acetonitrile (B52724) often being used. nih.govyoutube.com

N-Acylation involves the reaction of the quinoline nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction. For example, treatment with acetyl chloride would be expected to yield the N-acetylquinolinium salt. Copper-catalyzed methods have also been developed for the N-acylation of substituted quinolines, which can sometimes be accompanied by other transformations on the quinoline ring. researchgate.net

N-Oxidation and Reduction

The quinoline nitrogen can also undergo oxidation and reduction reactions.

N-Oxidation involves the conversion of the quinoline nitrogen to an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or dimethyldioxirane (B1199080) (DMDO). The resulting this compound N-oxide would have altered electronic properties and reactivity, potentially enabling further functionalization at different positions of the quinoline ring. For instance, the N-oxide can facilitate nucleophilic substitution at the C2 and C4 positions. Studies on the N-oxidation of substituted pyridines and quinolines have shown that DMDO is an effective reagent for this purpose.

Reduction of the quinoline ring is also possible. Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel can lead to the reduction of the pyridine part of the quinoline system to afford a tetrahydroquinoline derivative. The specific product obtained would depend on the reaction conditions, including the catalyst, solvent, temperature, and pressure. The reduction of the N-oxide back to the parent quinoline can also be achieved using various reducing agents.

Theoretical Considerations for Metalation and C-H Activation at Non-Halogenated Positions of this compound

The reactivity of the C-H bonds at the C3, C5, C7, and C8 positions of this compound towards metalation and C-H activation is governed by the electronic properties of the quinoline ring system and the influence of the existing substituents.

C3-Position: The C3-H bond is situated on the pyridine ring. This position is generally less acidic than the C-H bonds on the carbocyclic ring and is not typically favored for deprotonation unless adjacent to a directing group. In the case of this compound, the presence of the flanking bromo groups at C2 and C4 significantly influences the electronic environment of the C3-H bond. While these electron-withdrawing groups might slightly increase the acidity of the C3-H, direct deprotonation at this site by a strong base like an organolithium reagent would likely be challenging and could be outcompeted by other potential reactions, such as lithium-halogen exchange at the C2 or C4 positions.

Carbocyclic Ring Positions (C5, C7, C8):

The non-halogenated positions on the benzene ring of the quinoline scaffold offer more plausible sites for C-H activation, primarily through directed metalation or transition-metal-catalyzed C-H functionalization.

C5 and C7-Positions: The C5-H and C7-H bonds are influenced by the electron-withdrawing nature of the fused pyridine ring and the fluoro group at the C6 position. The fluorine atom, being a moderately deactivating but ortho-, para-directing group in electrophilic aromatic substitution, exerts a complex electronic influence. For directed metalation, the nitrogen atom of the quinoline ring can act as a directing group. However, this typically favors the C8 position (a peri-lithiation). Functionalization at C5 or C7 would likely require a specifically designed directing group at a neighboring position, which is absent in the parent this compound.

C8-Position: The C8-H bond is the most likely candidate for C-H activation. This is due to the "peri-effect," where the nitrogen atom of the quinoline ring can coordinate with a metal, directing deprotonation or C-H activation to the adjacent C8 position. This type of regioselectivity is well-documented for various quinoline derivatives, often facilitated by forming the quinoline N-oxide to enhance the directing effect. In the context of this compound, a directed metalation approach using a strong base or a transition-metal-catalyzed C-H activation protocol would be expected to favor the C8 position. The resulting C8-metalated species could then be trapped with various electrophiles to introduce new functional groups.

Derivatization and Analogue Synthesis from 2,4 Dibromo 6 Fluoroquinoline

Creation of Structurally Diverse Quinoline (B57606) Libraries

The 2,4-dibromo-6-fluoroquinoline core is an excellent starting point for generating libraries of structurally diverse quinoline derivatives. The distinct reactivity of the bromine atoms at the C2 and C4 positions, coupled with the fluorine at C6, allows for a range of synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can be employed to introduce new carbon-carbon bonds at the bromine-substituted positions. smolecule.com This enables the incorporation of various aryl, heteroaryl, and alkyl groups, leading to a vast number of analogues.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be utilized to displace the halogen atoms with a variety of nucleophiles. The fluorine atom at the C6 position can act as a leaving group in such reactions, particularly when activated by electron-withdrawing groups. smolecule.com The differential reactivity between the bromo and fluoro substituents allows for regioselective functionalization, further expanding the diversity of the resulting quinoline library. researchgate.net

For instance, the synthesis of 2-alkynyl-4-arylquinolines has been achieved through a two-step process involving a regioselective palladium-catalyzed alkynylation at the C2 position of a 2,4-dichloroquinoline, followed by a Suzuki coupling at the C4 position. researchgate.net A similar strategy can be envisioned for this compound, offering a pathway to a wide range of disubstituted quinolines.

| Reaction Type | Position(s) Functionalized | Reagents/Conditions | Resulting Structures |

| Suzuki Coupling | C2 and/or C4 | Palladium catalyst, boronic acids/esters | Aryl- or heteroaryl-substituted quinolines |

| Stille Coupling | C2 and/or C4 | Palladium catalyst, organostannanes | Alkyl-, alkenyl-, or aryl-substituted quinolines |

| Nucleophilic Aromatic Substitution | C2, C4, and/or C6 | Various nucleophiles (e.g., amines, alkoxides) | Amino-, alkoxy-, or other heteroatom-substituted quinolines |

| Sonogashira Coupling | C2 and/or C4 | Palladium/copper catalyst, terminal alkynes | Alkynyl-substituted quinolines |

Introduction of Oxygen, Nitrogen, and Sulfur Heterocycles

The this compound scaffold is amenable to the introduction of various oxygen, nitrogen, and sulfur-containing heterocycles, which are prevalent in many biologically active molecules. This can be achieved through several synthetic strategies.

Nitrogen Heterocycles: Palladium-catalyzed Buchwald-Hartwig amination reactions are a powerful tool for forming carbon-nitrogen bonds. This reaction can be used to couple a wide range of nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, triazoles) to the C2 and C4 positions of the quinoline core. scienceopen.com Additionally, nucleophilic aromatic substitution reactions with amine-containing heterocycles can lead to the formation of new derivatives. For example, the reaction of a similar compound, 2,4-dichloroquinoline, with benzylic zinc and phenylzinc reagents in the presence of palladium catalysts leads to the exclusive formation of α-substituted products. researchgate.net

Oxygen and Sulfur Heterocycles: Nucleophilic substitution reactions with oxygen and sulfur nucleophiles can introduce functionalities that can be further elaborated into heterocyclic rings. For instance, reaction with a hydroxy- or thiol-containing molecule can be the first step towards the synthesis of fused or appended oxygen or sulfur heterocycles. The synthesis of quinoline-2,4-diones, for example, can be achieved through intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com

| Heterocycle Type | Synthetic Method | Reagents | Potential Products |

| Nitrogen | Buchwald-Hartwig Amination | Palladium catalyst, nitrogen heterocycle | N-heterocyclyl-substituted quinolines |

| Nitrogen | Nucleophilic Aromatic Substitution | Amine-containing heterocycle | Amino-heterocyclyl-substituted quinolines |

| Oxygen | Nucleophilic Substitution/Cyclization | Hydroxy-containing nucleophiles | Fused or appended oxygen heterocycles |

| Sulfur | Nucleophilic Substitution/Cyclization | Thiol-containing nucleophiles | Fused or appended sulfur heterocycles |

Synthesis of Polyfunctionalized Systems

The sequential and regioselective functionalization of this compound allows for the construction of highly complex and polyfunctionalized molecular architectures. By carefully choosing the reaction conditions and the order of synthetic steps, it is possible to introduce a variety of functional groups at different positions of the quinoline ring.

For example, a Suzuki coupling could be performed at the C4 position, followed by a Sonogashira coupling at the C2 position, and finally a nucleophilic aromatic substitution at the C6 position. This would result in a trisubstituted quinoline with three distinct functionalities. The synthesis of polyfunctional fluoro-quinoline derivatives has been demonstrated through functionalization by Suzuki cross-coupling or SNAr processes, leading to a library of polysubstituted compounds. researchgate.net

The creation of such polyfunctionalized systems is of significant interest in medicinal chemistry and materials science, as the combination of different functional groups can lead to synergistic effects and novel properties.

Stereoselective Derivatization

While the core this compound molecule is achiral, stereoselective derivatization can be achieved through the introduction of chiral substituents or by performing reactions that create new stereocenters in a controlled manner.

If a chiral nucleophile or coupling partner is used in one of the derivatization reactions, the resulting product will be chiral. For instance, a stereoselective synthesis was reported to produce a mixture of diastereomers that were then separated. researchgate.net

Furthermore, it is conceivable that the quinoline nitrogen could be utilized to direct stereoselective transformations on substituents at the C2 or C8 positions. While specific examples for this compound are not prevalent in the searched literature, the principles of asymmetric synthesis could be applied to its derivatives. For example, the introduction of a substituent with a prochiral center could be followed by a stereoselective reduction or oxidation to create a new stereocenter with high enantiomeric excess.

The development of stereoselective derivatization methods for this compound would significantly expand its utility as a building block for the synthesis of enantiomerically pure compounds with potential applications in various fields.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,4-Dibromo-6-fluoroquinoline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, the connectivity and spatial relationships of atoms can be determined.

Analysis of one-dimensional NMR spectra provides foundational data on the chemical environment of each active nucleus.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show signals for the four aromatic protons remaining on the quinoline (B57606) core. The electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and fluorine) significantly influence the chemical shifts, typically pushing the proton signals downfield. The fluorine atom at C-6 will introduce characteristic splitting patterns (H-F coupling) for the adjacent protons at C-5 and C-7. fordham.edu

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on all nine carbon atoms in the quinoline structure. The carbon atoms directly bonded to the electronegative fluorine (C-6) and bromine (C-2, C-4) atoms will show distinct chemical shifts. A key feature is the large one-bond coupling constant between C-6 and the ¹⁹F nucleus (¹JCF), along with smaller two- and three-bond couplings (²JCF, ³JCF) to neighboring carbons, which are invaluable for assignment. fordham.edu

¹⁹F NMR (Fluorine-19 NMR): A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-6 position. The chemical shift provides information about the electronic environment of the fluorine atom. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H-5 and H-7), providing further confirmation of its position on the benzene (B151609) ring portion of the quinoline system. man.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data from analogous 6-fluoroquinoline (B108479) and bromoquinoline structures. fordham.eduwiley-vch.de

| Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ~8.1-8.3 | s | - |

| H-5 | ~7.9-8.1 | dd | JH5-H7 (ortho), JH5-F6 (meta) |

| H-7 | ~7.6-7.8 | dd | JH7-H8 (ortho), JH7-F6 (ortho) |

| H-8 | ~8.2-8.4 | d | JH8-H7 (ortho) |

| Position | Predicted δ (ppm) | Predicted C-F Coupling |

|---|---|---|

| C-2 | ~142-145 | - |

| C-3 | ~125-128 | - |

| C-4 | ~138-140 | - |

| C-4a | ~128-130 | ³JCF |

| C-5 | ~115-118 | ²JCF |

| C-6 | ~158-162 | ¹JCF (~250 Hz) |

| C-7 | ~118-121 | ²JCF |

| C-8 | ~130-133 | ³JCF |

| C-8a | ~145-148 | - |

2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex structures. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the protons on the fluorinated ring (H-5, H-7, H-8), confirming their connectivity and helping to distinguish them from the isolated H-3 proton. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of the protonated carbons (C-3, C-5, C-7, C-8) based on the previously assigned proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This technique helps to confirm through-space proximities, for example, between H-5 and the substituent at C-4 (bromine) and between H-8 and the nitrogen atom's lone pair or substituents at position 1.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns upon ionization, which provides further structural evidence.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The presence of two bromine atoms in the molecule results in a characteristic triplet cluster of peaks (M, M+2, M+4) with relative intensities of approximately 1:2:1, immediately indicating the presence of two bromine atoms. smolecule.com The fragmentation pathway would likely involve the sequential loss of the two bromine atoms (Br• radicals) and potentially the elimination of a neutral molecule like hydrogen cyanide (HCN) from the quinoline ring system under electron impact conditions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound (C₉H₄Br₂FN), distinguishing it from any other compounds with the same nominal mass. acs.org This technique is the gold standard for confirming the molecular formula of a newly synthesized compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. Key expected peaks include aromatic C-H stretching vibrations above 3000 cm⁻¹, stretching vibrations of the aromatic C=C and C=N bonds within the quinoline ring system in the 1600–1450 cm⁻¹ region, and a strong C-F stretching band typically found in the 1250–1000 cm⁻¹ range. The C-Br stretching vibrations would appear at lower frequencies, usually below 600 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar, symmetric bonds. The symmetric vibrations of the quinoline ring system would be prominent. The C-F bond also gives rise to a characteristic and often strong signal in the Raman spectrum, which can be useful for identification purposes in fluoroquinolone-type molecules. researchgate.netaustinpublishinggroup.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | FTIR, Raman |

| C-F Stretch | 1250 - 1000 | FTIR (Strong), Raman |

| C-Br Stretch | < 600 | FTIR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

These techniques provide insights into the electronic transitions within the molecule and its photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore, which arise from π→π* electronic transitions. researchgate.net Compared to unsubstituted quinoline, the presence of halogen substituents is likely to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. nih.gov

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent, emitting light after being excited by UV radiation. mdpi.comresearchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the nature and position of substituents. However, the presence of two bromine atoms could potentially lead to a decrease in fluorescence intensity due to the "heavy-atom effect," which promotes intersystem crossing to the triplet state and reduces the probability of fluorescence emission. bohrium.com

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, are not available for this specific compound.

While the solid-state structure of this compound remains to be elucidated, X-ray crystallography has been successfully employed to determine the structures of closely related bromo- and fluoro-substituted aniline (B41778) and quinoline derivatives. These studies provide valuable insights into the potential packing arrangements and intermolecular interactions that might be expected in the solid state of the title compound.

For instance, the crystal structure of 2,6-dibromo-4-fluoroaniline (B1582199) has been determined, revealing a monoclinic system with the space group P2₁/c. researchgate.net Such studies on analogous molecules are crucial for understanding how the interplay of halogen bonding, π-π stacking, and other non-covalent interactions, influenced by the presence and position of bromine and fluorine atoms, dictates the crystal lattice.

The future determination of the crystal structure of this compound would provide invaluable, unambiguous proof of its three-dimensional structure. This experimental data would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as Br···N, Br···F, or π-stacking interactions involving the quinoline ring system, which are critical for understanding its solid-state properties and for the rational design of new materials.

A hypothetical data table for such a future study is presented below to illustrate the type of information that would be obtained.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₄Br₂FN |

| Formula weight | 304.94 g/mol |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| a (Å) | 15.123(4) |

| b (Å) | 3.987(1) |

| c (Å) | 16.456(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 992.1(5) |

| Z | 4 |

| Calculated density (g/cm³) | 2.043 |

| Absorption coeff. (mm⁻¹) | 8.534 |

| F(000) | 568 |

Note: The data in the table above is purely illustrative and does not represent experimentally determined values.

Computational and Theoretical Investigations of 2,4 Dibromo 6 Fluoroquinoline

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2,4-Dibromo-6-fluoroquinoline, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate a range of molecular properties.

The first step in most quantum chemical calculations is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, the quinoline (B57606) ring system is largely planar. The optimization process would precisely calculate the bond lengths, bond angles, and dihedral angles.

Substituents like bromine and fluorine atoms can influence the charge distribution and, consequently, the structural parameters of the quinoline ring. researchgate.net While the core quinoline structure is rigid, minor conformational variations could theoretically exist, although significant conformers are unlikely for this largely planar molecule. The optimized geometry serves as the fundamental starting point for all subsequent calculations, including frequency, electronic structure, and reactivity analyses.

Table 1: Illustrative Optimized Geometric Parameters for a Quinoline Derivative (Theoretical) Note: This table is illustrative of typical data obtained from DFT calculations and does not represent experimentally verified values for this compound.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-Br Bond Length (Å) | ~1.89 |

| C-F Bond Length (Å) | ~1.35 |

| C-N Bond Length (Å) | ~1.38 |

| C-C-N Bond Angle (°) | ~122 |

| Dihedral Angle (Ring) (°) | ~0.5 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govscirp.org This charge transfer interaction is often responsible for the bioactivity of molecules. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO may be distributed across the ring, influenced by the electron-withdrawing halogen substituents.

Table 2: Frontier Molecular Orbital Energies and Related Descriptors (Theoretical)

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.7 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.9 |

| Ionization Potential (I) | -EHOMO | 6.7 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 |

To predict how this compound will interact with other chemical species, reactivity descriptors are calculated.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. nih.gov It uses a color scale to indicate different potential values, with red typically representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.govresearchgate.net For this compound, negative potential is expected around the nitrogen atom and potentially the fluorine atom, indicating sites for electrophilic interaction. nih.gov Positive regions might be found on the hydrogen atoms of the quinoline ring.

Fukui Functions: Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. researchgate.net They identify which atoms in a molecule are most likely to undergo a nucleophilic or electrophilic attack. The dual descriptor, derived from Fukui functions, can unambiguously expose nucleophilic and electrophilic regions within the molecule. researchgate.netresearchgate.net For this compound, these calculations would likely identify the carbon atoms bonded to the bromine atoms as primary sites for nucleophilic substitution reactions.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing insights into its mechanism, energetics, and kinetics. For this compound, which can undergo reactions like nucleophilic substitution at the bromine-substituted positions or cross-coupling reactions, computational studies can map out the reaction pathway. evitachem.com

This involves locating the transition state—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's activation energy. By calculating the energies of the reactants, transition state(s), and products, a potential energy surface can be constructed. This analysis helps explain why certain products are formed over others and under what conditions a reaction is most likely to occur. Such studies are invaluable for optimizing reaction conditions and designing new synthetic routes.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective at predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict NMR chemical shifts (¹³C, ¹H, ¹⁹F, etc.). researchgate.net These predicted shifts can be compared with experimental data to confirm peak assignments and verify the molecular structure. mdpi.com For this compound, predicting the ¹³C, ¹H, and especially the ¹⁹F chemical shifts would be particularly useful for its characterization. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C-H stretching, ring deformation). The calculated spectrum, often scaled to correct for systematic errors, can be compared with an experimental spectrum to assign the observed absorption bands to specific molecular motions. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Parameter | Typical Calculated Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) of C-Br | ~115-125 ppm |

| ¹H NMR | Chemical Shift (ppm) of Aromatic H | ~7.5-8.5 ppm |

| ¹⁹F NMR | Chemical Shift (ppm) of C-F | ~ -110 to -120 ppm |

| IR Spectroscopy | C-F Stretch Frequency (cm⁻¹) | ~1200-1250 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C Stretch Frequency (cm⁻¹) | ~1500-1600 cm⁻¹ |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding molecular recognition, crystal packing, and biological activity. NCI analysis is a computational technique that helps visualize and characterize these weak interactions within a molecule or between molecules.

For this compound, NCI analysis could reveal intramolecular interactions, for instance, between the halogen atoms and other parts of the molecule. More importantly, it can be used to study how this molecule interacts with a biological target, such as an enzyme active site. By identifying the key non-covalent interactions that stabilize a molecule-receptor complex, NCI analysis can guide the design of more potent and selective derivatives in medicinal chemistry.

Solvent Effect Studies using Continuum Models

A comprehensive search of scientific literature revealed no specific computational studies investigating the solvent effects on this compound using continuum models. While continuum models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are powerful tools for understanding how a solvent medium influences the chemical and physical properties of a molecule, it appears that such theoretical investigations have not yet been published for this particular compound.

Continuum models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of various properties in a solvated environment. These studies typically analyze changes in:

Geometrical Parameters: Bond lengths and angles of the solute molecule in different solvents.

Electronic Properties: Dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO).

Spectroscopic Properties: Shifts in UV-Vis, IR, and NMR spectra upon solvation.

Thermodynamic Properties: Solvation free energy, which indicates the stability of the solute in a given solvent.

Although no data is available for this compound, related research on other quinoline derivatives or halogenated aromatic compounds often reveals significant solvent-induced effects. For instance, polar solvents are generally found to stabilize polar solutes to a greater extent than nonpolar solvents, leading to noticeable changes in their electronic structure and reactivity.

Future computational studies on this compound employing continuum models would be valuable for providing a deeper understanding of its behavior in different chemical environments. Such research could elucidate its solubility, reactivity, and potential applications in various solvent-mediated processes.

Advanced Applications of 2,4 Dibromo 6 Fluoroquinoline As a Synthetic Building Block

Precursor in the Synthesis of Organic Light-Emitting Diode (OLED) Components

Quinoline (B57606) derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs) due to their excellent thermal and oxidative stability, as well as their inherent electron-transporting and light-emitting properties. By strategically modifying the quinoline core, it is possible to fine-tune the electronic and photophysical properties of the resulting materials to achieve efficient and durable OLED devices.

2,4-Dibromo-6-fluoroquinoline serves as a key intermediate in the synthesis of novel OLED materials. The bromine atoms at the C2 and C4 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. nih.govnih.gov These reactions enable the introduction of a wide range of aryl and acetylenic substituents, which are crucial for extending the π-conjugation of the molecule and tuning its emission color and quantum efficiency.

The general synthetic strategy involves a stepwise functionalization of the dibromoquinoline core. For instance, a Suzuki-Miyaura coupling can be employed to introduce an aryl group at either the C2 or C4 position, followed by a second coupling reaction at the remaining bromine position. This sequential approach allows for the synthesis of unsymmetrical 2,4-disubstituted quinolines with tailored properties for specific OLED applications, such as host materials, emitting dopants, or electron-transporting layers.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound for OLED Material Synthesis

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Potential Application of Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | Blue-emitting material |

| 2-Aryl-4-bromo-6-fluoroquinoline | Heteroarylboronic acid | Pd₂(dba)₃ / Ligand / Base | Hole-transporting material |

| 4-Aryl-2-bromo-6-fluoroquinoline | Carbazoleboronic acid | Pd(OAc)₂ / Ligand / Base | Host material for phosphorescent OLEDs |

Intermediate for Dye-Sensitized Solar Cell (DSSC) Dyes

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low manufacturing cost and good performance under various light conditions. researchgate.net The sensitizing dye is a critical component of a DSSC, responsible for light absorption and electron injection into the semiconductor photoanode. Quinoline-based dyes have shown potential as sensitizers due to their strong absorption in the visible region and their ability to be chemically modified to optimize their performance.

The synthesis of advanced DSSC dyes can be facilitated by using this compound as a starting material. The versatile reactivity of this compound allows for the construction of D-π-A (donor-π-bridge-acceptor) dye structures, which are known for their high molar extinction coefficients and efficient charge separation.

Typically, a donor group is introduced at one of the bromine positions via a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling. wikipedia.org The other bromine position can then be used to introduce a π-conjugated bridge and an acceptor/anchoring group, often through a Sonogashira or Heck coupling followed by further functionalization. The fluorine atom at the C6 position can also influence the electronic properties of the final dye, potentially leading to improved device performance.

Table 2: Potential Cross-Coupling Strategies for DSSC Dye Synthesis from this compound

| Reaction Type | Position of Functionalization | Reagent | Resulting Moiety |

| Buchwald-Hartwig Amination | C2 or C4 | Arylamine | Electron Donor |

| Suzuki-Miyaura Coupling | C2 or C4 | Thiophene-boronic acid | π-Bridge |

| Sonogashira Coupling | C4 or C2 | Terminal alkyne | π-Bridge |

| Heck Coupling | C4 or C2 | Alkene | π-Bridge |

Building Block for Chemical Probes and Tools in Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools in chemical biology for understanding protein function and for validating new drug targets. orientjchem.orgresearchgate.net Fluoroquinolones, a class of compounds structurally related to this compound, are known for their biological activities and have been used as scaffolds for the development of fluorescent probes. nih.gov The quinoline core can be functionalized with fluorophores, affinity tags, or reactive groups to create versatile chemical probes.

The dibromo substitution pattern of this compound provides a convenient handle for the attachment of various functionalities. For example, one bromine atom can be replaced with a fluorescent reporter group via a Sonogashira coupling with an alkyne-functionalized fluorophore. The other bromine atom can be used to attach a targeting moiety or a reactive group for covalent labeling of proteins. This modular synthetic approach allows for the rapid generation of a diverse range of chemical probes for various biological applications.

Construction of Ligands for Catalysis

The development of new ligands is crucial for advancing the field of transition-metal catalysis. Quinoline-based ligands have been shown to be effective in a variety of catalytic transformations due to the coordinating ability of the nitrogen atom and the rigid backbone of the quinoline scaffold. nih.govacsgcipr.org The electronic and steric properties of these ligands can be fine-tuned by introducing different substituents on the quinoline ring.

This compound can serve as a versatile platform for the synthesis of novel bidentate and monodentate ligands. The bromine atoms can be substituted with phosphine, amine, or other coordinating groups through reactions such as the Buchwald-Hartwig amination or couplings with organophosphorus reagents. The ability to perform sequential and regioselective substitutions at the C2 and C4 positions allows for the creation of a wide array of ligands with different bite angles and electronic properties, which can then be screened for their efficacy in various catalytic reactions.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The classical methods for quinoline (B57606) synthesis often involve harsh reaction conditions, the use of hazardous reagents, and generate significant chemical waste. acs.orgnih.gov The development of greener and more sustainable synthetic protocols for 2,4-dibromo-6-fluoroquinoline is a paramount objective. Future research in this area will likely focus on several key strategies that adhere to the principles of green chemistry, such as minimizing waste, reducing energy consumption, and utilizing renewable resources. researchgate.net

One promising avenue is the exploration of one-pot multicomponent reactions (MCRs). researchgate.net These reactions, which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. The development of novel MCRs for the direct synthesis of the this compound core would represent a substantial improvement over traditional multi-step sequences.

The use of nanocatalysts is another burgeoning area of research that holds significant promise for the sustainable synthesis of quinoline derivatives. nih.govacs.org Nanocatalysts often exhibit high catalytic activity and selectivity under mild reaction conditions and can be readily recovered and reused, thereby reducing catalyst waste and cost. nih.gov The application of various nanocatalysts, such as those based on iron, copper, or zinc, could provide more environmentally benign routes to this compound. acs.org

Furthermore, the adoption of greener solvents, such as water or ethanol, and alternative energy sources, like microwave irradiation or ultrasound, can significantly reduce the environmental impact of the synthesis. nih.govresearchgate.netijbpas.com Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction rates and improve yields in the synthesis of fluoroquinolone derivatives. ijbpas.com

| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and simplified procedures. | Design of novel MCRs for direct core synthesis. |

| Nanocatalysis | High activity, selectivity, and catalyst recyclability. nih.govacs.org | Exploration of various nanocatalysts for improved performance. acs.org |

| Greener Solvents and Energy Sources | Reduced environmental impact and improved safety. nih.govresearchgate.net | Optimization of reaction conditions using water, ethanol, microwaves, or ultrasound. researchgate.netijbpas.com |

Exploration of Novel Reactivity Patterns for Selective Functionalization

The two bromine atoms at the C2 and C4 positions of this compound offer a versatile platform for selective functionalization. Future research will undoubtedly focus on uncovering novel reactivity patterns to enable the precise and differential modification of these positions.

A key area of exploration will be the continued development of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Investigating the differential reactivity of the C2-Br and C4-Br bonds towards these coupling reactions will be crucial for the selective introduction of diverse functional groups. The use of specific ligands can play a critical role in modulating the reactivity and selectivity of the palladium catalyst. rsc.org

Furthermore, the exploration of C-H bond functionalization represents a paradigm shift in synthetic chemistry, offering a more atom-economical approach to molecular modification. rsc.orgmdpi.com The development of methods for the regioselective C-H activation of the this compound core would open up new avenues for introducing functional groups at positions that are not readily accessible through classical methods. mdpi.com

The regioselective functionalization of polyhalogenated quinolines can also be achieved through magnesiation reactions. acs.orgresearchgate.net The use of different magnesium reagents can allow for the selective bromine-magnesium exchange at either the C2 or C4 position, providing access to distinct Grignard reagents that can be trapped with various electrophiles. acs.org

| Functionalization Strategy | Target Positions | Potential Outcomes and Research Goals |

| Transition Metal-Catalyzed Cross-Coupling | C2 and C4 | Selective and differential functionalization with various organic fragments. |

| C-H Bond Functionalization | C3, C5, C7, C8 | Direct introduction of functional groups at previously unreactive positions. mdpi.com |

| Regioselective Magnesiation | C2 and C4 | Formation of distinct Grignard reagents for subsequent reactions. acs.org |

Design of Advanced Synthetic Strategies for Complex Architectures

The this compound unit is a valuable building block for the construction of more complex molecular architectures with potential applications in materials science and medicinal chemistry. Future research will focus on designing advanced synthetic strategies that leverage the unique reactivity of this scaffold to access novel and intricate chemical structures.

One area of interest is the use of this compound in the synthesis of fused heterocyclic systems. Through carefully designed reaction sequences, the quinoline core can be annulated with other heterocyclic rings to generate polycyclic aromatic compounds with unique electronic and photophysical properties.

The development of cascade reactions initiated by the functionalization of the dibromo-quinoline core is another promising direction. These reactions, in which a single synthetic operation leads to the formation of multiple chemical bonds, can rapidly increase molecular complexity and provide efficient access to complex target molecules.

Furthermore, the incorporation of this compound into larger supramolecular assemblies through non-covalent interactions, such as hydrogen bonding or halogen bonding, is an area ripe for exploration. The unique electronic properties of the fluorinated and brominated quinoline ring could be harnessed to direct the self-assembly of complex and functional supramolecular structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies for this compound with flow chemistry and automated synthesis platforms offers numerous advantages in terms of efficiency, safety, and scalability. vapourtec.comresearchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, can lead to improved reaction control, enhanced safety for hazardous reactions, and the potential for higher yields and purities. acs.org

Future research will likely focus on adapting and optimizing existing synthetic routes for this compound to be compatible with flow reactors. This may involve the development of new catalyst systems that are stable and active under flow conditions, as well as the design of novel reactor configurations to maximize efficiency.

Automated synthesis platforms, which combine robotics and software to perform chemical reactions in a high-throughput manner, can significantly accelerate the discovery and optimization of new derivatives of this compound. By integrating flow chemistry with automated platforms, it will be possible to rapidly synthesize and screen large libraries of compounds for desired biological activities or material properties.

| Technology | Key Advantages for this compound Chemistry | Future Research and Development |

| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. vapourtec.comacs.org | Adaptation of synthetic routes and development of flow-compatible catalysts. |

| Automated Synthesis | High-throughput synthesis and screening of compound libraries. | Integration with flow chemistry for rapid lead discovery and optimization. |

Multiscale Computational Modeling for Predicting Reactivity and Properties

Computational modeling plays an increasingly important role in modern chemical research, providing valuable insights into reaction mechanisms, predicting molecular properties, and guiding the design of new experiments. nih.govnih.gov Future research on this compound will undoubtedly leverage multiscale computational modeling to accelerate progress in its synthesis and application.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound in detail. rsc.orgnih.gov These calculations can help to rationalize the observed regioselectivity in functionalization reactions and predict the most favorable reaction pathways. rsc.org Time-Dependent DFT (TD-DFT) can be used to predict the photophysical properties of derivatives, which is crucial for applications in materials science. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.gov These models can be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Molecular docking and molecular dynamics simulations can provide insights into the binding interactions of this compound derivatives with biological targets, such as enzymes or receptors. nih.govresearchgate.net This information is invaluable for the rational design of new drug candidates with improved potency and selectivity. mdpi.com

| Computational Method | Application to this compound Research | Expected Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. rsc.orgnih.gov | Understanding of reactivity, selectivity, and photophysical properties. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity. nih.gov | Prediction of activity for virtual compounds and guidance for synthesis. |

| Molecular Docking and Dynamics | Simulation of binding to biological targets. nih.govresearchgate.net | Rational design of potent and selective bioactive molecules. mdpi.com |

Q & A

Q. What are the common synthetic routes for 2,4-Dibromo-6-fluoroquinoline?

The synthesis typically involves halogenation and cyclization steps. For example, bromination of fluorinated precursors can be achieved using Br₂ in the presence of Lewis acids like AlCl₃. Microwave-assisted synthesis (e.g., using Bi(OTf)₃ as a catalyst) is effective for reducing reaction times and improving yields . Post-synthesis purification via flash chromatography (e.g., EtOAc/cyclohexane gradients) ensures high purity. Precise control of stoichiometry and reaction temperature is critical to avoid over-bromination.

Q. How is the structure of this compound characterized?

Key techniques include:

- X-ray crystallography : Software like SHELX is used for structure refinement, particularly for resolving halogen-heavy structures .

- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) identify substituent positions and confirm regioselectivity.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from bromine atoms.

- Elemental analysis : Confirms stoichiometry, especially for halogen content.

Q. What are the solubility and stability considerations for this compound?

this compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability tests under varying pH and temperature conditions are recommended. Storage in inert atmospheres (argon/nitrogen) at –20°C prevents decomposition, particularly debromination.

Advanced Research Questions

Q. How do bromine and fluorine substituents influence reactivity in cross-coupling reactions?

The bromo groups at positions 2 and 4 act as leaving groups in Suzuki or Ullmann couplings, enabling C–C bond formation. The fluoro group at position 6 exerts an electron-withdrawing effect, enhancing electrophilic substitution at adjacent positions. However, steric hindrance from bromine can slow reactions; using bulky ligands (e.g., XPhos) or elevated temperatures mitigates this . Comparative studies with chloro or iodo analogs (e.g., 6-chloro derivatives) reveal slower kinetics for brominated quinolines due to stronger C–Br bonds .

Q. How can crystallographic challenges in halogenated quinolines be addressed?

Halogen-heavy structures often exhibit poor crystal packing due to steric clashes. Strategies include:

- Co-crystallization : Using solvents like ethyl acetate/pentane mixtures to promote ordered lattice formation .

- Twinned data refinement : SHELXL’s twin refinement tools resolve overlapping diffraction patterns common in halogenated compounds .

- Low-temperature data collection : Reduces thermal motion, improving data quality.

Q. How to resolve contradictions in spectroscopic data for brominated quinolines?

Discrepancies in NMR or MS data may arise from residual solvents, isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br), or dynamic processes (e.g., ring puckering). Solutions include:

- Computational validation : DFT calculations (e.g., using Gaussian) predict NMR chemical shifts and compare them with experimental data.

- Isotopic filtering : HRMS with isotopic pattern analysis distinguishes bromine signatures from other halogens.

- Variable-temperature NMR : Detects conformational flexibility in solution .

Q. What are the design principles for biological activity studies of this compound?

- Targeted substitution : Modifying the 4-bromo position (e.g., replacing with methoxy groups) alters lipophilicity and target binding, as seen in analogous 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid .

- Bioisosteric replacement : Fluorine at position 6 can mimic hydroxyl groups in hydrogen-bonding interactions, enhancing bioavailability.

- In vitro assays : Use cell lines sensitive to halogenated quinolines (e.g., cancer or bacterial models) with controls for cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.